molecular formula C12H24O3 B1499937 Tert-butyl (R)-2-hydroxyoctanoate

Tert-butyl (R)-2-hydroxyoctanoate

Cat. No.: B1499937
M. Wt: 216.32 g/mol
InChI Key: CQNLDKZFRJWVKM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (R)-2-hydroxyoctanoate is a chiral ester derivative of octanoic acid, featuring a hydroxyl group at the second carbon of an eight-carbon chain and a tert-butyl ester protecting group. This compound is structurally significant in organic synthesis and biocatalysis, particularly in enantioselective reactions where the (R)-configuration influences substrate specificity in enzymatic processes .

Properties

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl (2R)-2-hydroxyoctanoate

InChI

InChI=1S/C12H24O3/c1-5-6-7-8-9-10(13)11(14)15-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m1/s1

InChI Key

CQNLDKZFRJWVKM-SNVBAGLBSA-N

Isomeric SMILES

CCCCCC[C@H](C(=O)OC(C)(C)C)O

Canonical SMILES

CCCCCCC(C(=O)OC(C)(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl (R)-2-hydroxyoctanoate with its analogs based on molecular properties, functional groups, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications/Significance References
This compound C₁₂H₂₄O₃ (inferred) ~216.3 (estimated) Hydroxyl, tert-butyl ester Potential substrate for engineered enzymes in chiral synthesis; long-chain specificity
Tert-butyl (R)-2-hydroxybutyrate C₈H₁₆O₃ 160.21 Hydroxyl, tert-butyl ester Intermediate in β-lactam antibiotics; chiral building block
Tert-butyl (R)-2-hydroxy-4-methylpentanoate C₁₀H₂₀O₃ 188.26 Hydroxyl, branched alkyl, ester Used in peptide mimetics and asymmetric reductions
Tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate C₈H₁₇NO₃ 175.23 Hydroxyl, amino, ester Precursor for aminopolyols and glycopeptide antibiotics

Key Structural and Functional Differences:

  • Chain Length: this compound’s eight-carbon backbone may enhance lipophilicity and enzyme-binding affinity compared to shorter analogs like tert-butyl (R)-2-hydroxybutyrate (four carbons). Engineered enzymes show 40× higher efficiency for long-chain 2-hydroxyacids (e.g., (S)-2-hydroxyoctanoate) over shorter substrates .
  • Stereochemistry : The (R)-configuration at the hydroxyl-bearing carbon ensures enantioselectivity in catalytic reactions, distinguishing it from (S)-enantiomers used in enzyme engineering studies .
  • Additional Functional Groups: The presence of amino groups (e.g., in tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate) expands utility in synthesizing nitrogen-containing bioactive molecules, unlike simpler hydroxyl esters .

Research Findings and Industrial Relevance

Enzyme Engineering and Substrate Specificity

highlights that mutant enzymes can be redesigned to prefer long-chain 2-hydroxyacids like (S)-2-hydroxyoctanoate over natural substrates. While the study focuses on the (S)-enantiomer, it implies that this compound could serve as a substrate for similar engineered systems, enabling tailored biocatalytic processes for chiral compound production .

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